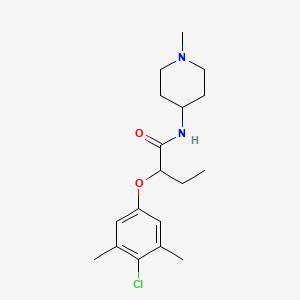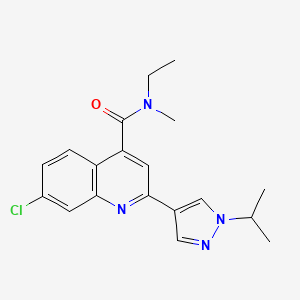
4-(3,5-dimethoxybenzyl)-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMMDA-2 and belongs to the family of phenethylamines. The chemical structure of DMMDA-2 includes a benzyl group attached to a morpholine ring, which is further substituted with two methyl groups and two methoxy groups.
作用機序
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of various signaling pathways in the body. DMMDA-2 has been shown to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. DMMDA-2 has also been shown to interact with dopamine receptors, which are involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of biochemical and physiological effects in the body. Studies have shown that DMMDA-2 can induce a state of euphoria, alter perception, and enhance cognitive function. DMMDA-2 has also been shown to exhibit potent analgesic properties, making it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
DMMDA-2 has several advantages as a research tool, including its potent activity and selectivity for specific receptors. However, DMMDA-2 also has some limitations, including its potential toxicity and the difficulty of synthesizing it in large quantities. DMMDA-2 is also subject to strict regulations due to its potential for abuse, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on DMMDA-2. One area of interest is the development of new therapeutic agents based on the structure of DMMDA-2. Researchers are also interested in studying the mechanism of action of DMMDA-2 to gain a better understanding of its effects on the body. Additionally, researchers are exploring the potential use of DMMDA-2 as a research tool for studying the function of specific receptors in the body.
合成法
The synthesis of DMMDA-2 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 3,5-dimethoxybenzaldehyde, which is further reacted with 2,6-dimethylmorpholine in the presence of a reducing agent to yield DMMDA-2. The synthesis of DMMDA-2 is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学的研究の応用
DMMDA-2 has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of DMMDA-2 is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for various diseases. DMMDA-2 has been shown to exhibit potent activity against cancer cells, and it is being studied for its potential as an anticancer agent.
特性
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11-8-16(9-12(2)19-11)10-13-5-14(17-3)7-15(6-13)18-4/h5-7,11-12H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWDDUTBBUJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)
![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)

![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4896356.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)


![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)

![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)